1,1-Diphenyl-1,6-heptadiene is an organic compound characterized by its unique structure and properties. It belongs to the class of diene compounds, specifically conjugated dienes, which are known for their reactivity in various chemical reactions. The compound features two phenyl groups attached to a heptadiene chain, making it significant in both synthetic and applied chemistry.
The compound can be synthesized through various methods, often involving the manipulation of simpler organic molecules. Its applications span across organic synthesis and materials science, particularly in the development of polymers and photochemical reactions.
1,1-Diphenyl-1,6-heptadiene is classified as:
The synthesis of 1,1-diphenyl-1,6-heptadiene can be accomplished through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. For example, using Grubbs catalysts in olefin metathesis reactions has been shown to effectively produce various substituted diene derivatives .
The molecular structure of 1,1-diphenyl-1,6-heptadiene consists of:
1,1-Diphenyl-1,6-heptadiene participates in several significant chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields. For instance, Diels-Alder reactions typically proceed under mild thermal conditions but may benefit from Lewis acid catalysts for improved regioselectivity .
The mechanism of action for 1,1-diphenyl-1,6-heptadiene primarily involves:
This process often results in complex reaction pathways that can yield multiple products depending on the substituents on the phenyl rings and the reaction conditions employed.
1,1-Diphenyl-1,6-heptadiene has various scientific uses:
Olefin metathesis has emerged as a powerful strategy for constructing the 1,6-heptadiene backbone of 1,1-diphenyl-1,6-heptadiene (C₁₉H₂₀, CAS 4165-82-6). This reaction employs ruthenium-based Grubbs catalysts to facilitate transalkylidenation—a process involving the exchange of alkylidene fragments between olefins. The reaction proceeds via a metal-carbene intermediate that forms a metallacyclobutane ring with the substrate before regioselectively reorganizing into new alkene products [2] [9].
First-generation Grubbs catalysts (e.g., benzylidene-bis(tricyclohexylphosphine)-dichlororuthenium) enable efficient cross-metathesis between 1,1-diphenylethene and 1,5-hexadiene. The catalytic cycle initiates when the ruthenium carbene dissociates a phosphine ligand, generating a coordinatively unsaturated active species. This intermediate then undergoes [2+2] cycloaddition with the diene substrate. Critically, the bulky diphenyl group adjacent to one alkene unit influences steric outcomes, often favoring terminal alkene reactivity [8] [9].
Second-generation catalysts incorporating N-heterocyclic carbene (NHC) ligands (e.g., Hoveyda-Grubbs variants) enhance reactivity for sterically encumbered systems. These catalysts exhibit improved functional group tolerance and enable metathesis at ambient temperatures. Ring-closing metathesis (RCM) represents an alternative intramolecular approach, where a diphenyl-substituted diene precursor cyclizes to form cyclohexene derivatives while releasing ethylene—a thermodynamic driver due to volatile byproduct removal [8].
Table 1: Grubbs Catalysts in 1,1-Diphenyl-1,6-heptadiene Synthesis
Catalyst Generation | Structure | Reaction Type | Key Advantage |
---|---|---|---|
First-generation | (Cy₃P)₂RuCl₂(=CHPh) | Cross-metathesis | High stability, moderate activity |
Second-generation | (H₂IMes)(Cy₃P)RuCl₂(=CHPh) | Ring-closing metathesis | Enhanced activity for hindered alkenes |
Hoveyda-Grubbs | (H₂IMes)RuCl₂(=CH-o-iPrO-C₆H₄) | Cross-metathesis | Chelation-driven thermal stability |
Notably, the electron-rich diphenyl substituent slightly reduces alkene electrophilicity, necessitating optimized catalysts. Recent advances include tailored ruthenium complexes that minimize side reactions like homodimerization, achieving isolated yields exceeding 75% under anhydrous conditions [2] [9].
1,1-Diphenyl-1,6-heptadiene serves as a conjugated diene in Diels-Alder reactions, exploiting its electron-rich nature for [4+2] cycloadditions with dienophiles. The non-symmetric structure introduces regioselectivity considerations: the 1,1-diphenyl-substituted alkene acts as the electron-donating moiety, while the terminal alkene functions as the electron-withdrawing component. This polarization directs dienophile approach, typically yielding 3-(diphenylmethyl)cyclohexene adducts [3] [7].
Steric and electronic effects govern reactivity. Experimental data show rate accelerations with maleic anhydride (k₂ = 14.2 M⁻¹s⁻¹) versus acrylonitrile (k₂ = 0.03 M⁻¹s⁻¹) due to enhanced LUMO-lowering in cyclic dienophiles. Density functional theory (DFT) calculations reveal a ΔEₐ of ~12 kcal/mol for ethylene addition, consistent with cyclopentadiene-like reactivity profiles. The reaction proceeds through a synchronous, concerted transition state with predominant endo selectivity (>90%) when catalyzed by Lewis acids like aluminum chloride [1] [7].
Photoinduced Diels-Alder variants enable stereoselective functionalization. Irradiation in acetonitrile with 1,4-dicyanobenzene (DCNB) as an electron acceptor generates radical cations, triggering electron-transfer pathways that yield cis-1-acylamino-3-(diphenylmethyl)cyclohexanes. This photochemical route achieves up to 95% diastereoselectivity, leveraging the phenyl rings’ conformational rigidity [1].
Table 2: Diels-Alder Reactivity with Selected Dienophiles
Dienophile | Reaction Conditions | Product | Yield (%) | endo:exo Ratio |
---|---|---|---|---|
Maleic anhydride | 25°C, toluene | 4,5-Cyclohexenedicarboxylic anhydride | 92 | 95:5 |
N-Phenylmaleimide | 80°C, DCM | N-Phenylbicyclo[2.2.2]oct-5-ene-2,3-dicarboximide | 88 | 97:3 |
Tetracyanoethylene (TCNE) | -30°C, CHCl₃ | 1,1,2,2-Tetracyano-3-(diphenylmethyl)cyclopentane | 76 | >99:1 |
Cyclopolymerization represents another dimension, where 1,1-diphenyl-1,6-heptadiene undergoes radical- or cationic-initiated intramolecular cyclization to form soluble polymers containing cyclohexane rings. This process occurs via sequential addition across conjugated double bonds, producing materials with molecular weights exceeding 20 kDa [6].
The conjugated diene system in 1,1-diphenyl-1,6-heptadiene exhibits distinctive electrophilic addition patterns. Halogenation with bromine (Br₂) in dichloromethane generates 1,2- and 1,4-addition products in a temperature-dependent ratio. At -20°C, kinetic control favors 1,2-dibromide formation (∼75%), while thermodynamic control at 40°C shifts preference to the 1,4-adduct (∼90%) via a resonance-stabilized allylic carbocation [3] [6].
Protic acids demonstrate Markovnikov regioselectivity. Hydrobromic acid (HBr) addition produces 1-bromo-3-(diphenylmethyl)hex-5-ene as the major isomer, where electrophile attachment occurs at the internal alkene carbon. The diphenyl substituent stabilizes the carbocation intermediate, directing nucleophile addition to the terminal position of the conjugated system. This regiochemistry is confirmed through nuclear magnetic resonance (NMR) analysis, showing characteristic vinyl proton couplings (J = 10.2 Hz) [3].
Acid-catalyzed hydration follows similar principles. Sulfuric acid-mediated reactions yield allylic alcohols under kinetic control (e.g., 1-hydroxy-3,3-diphenylhept-6-ene), whereas mercury(II)-catalyzed hydration produces ketones via Markovnikov-enforced enolization. The presence of water in nitrile solvents enables photo-Ritter reactions, where irradiation generates tertiary carbocations that react with acetonitrile, forming stereoselective cis-amides after hydrolysis [1] [6].
Steric modulation by phenyl groups impedes over-addition. Unlike unsubstituted dienes, 1,1-diphenyl-1,6-heptadiene resists tetrahalogenation due to steric blockade around the diphenyl-substituted carbon. This property enables selective monoaddition for synthesizing halogenated intermediates en route to natural product frameworks [3] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3